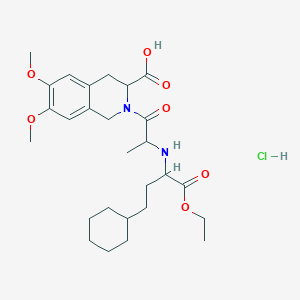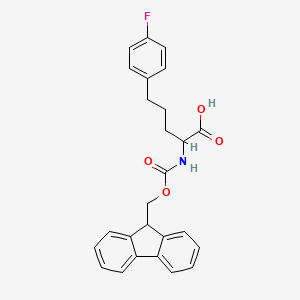
Fmoc-(S)-2-amino-5-(4-fluorophenyl)pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-(S)-2-amino-5-(4-fluorophenyl)pentanoic acid is a derivative of amino acids, specifically designed for use in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis to protect the amino group during the coupling reactions. The presence of a fluorophenyl group adds unique properties to the compound, making it valuable in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of Fmoc chloride to protect the amino group, followed by a Suzuki-Miyaura coupling reaction to introduce the fluorophenyl group . The reaction conditions for the Suzuki-Miyaura coupling usually involve a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of Fmoc-(S)-2-amino-5-(4-fluorophenyl)pentanoic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the coupling reactions.
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-(S)-2-amino-5-(4-fluorophenyl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to remove the Fmoc protecting group.
Substitution: The fluorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Piperidine is often used to remove the Fmoc protecting group under mild conditions.
Substitution: Reagents such as sodium hydride and alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Removal of the Fmoc group to yield the free amino acid.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Fmoc-(S)-2-amino-5-(4-fluorophenyl)pentanoic acid is widely used in scientific research, including:
Chemistry: Used in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential use in drug development and as a building block for therapeutic peptides.
Industry: Utilized in the production of custom peptides for research and development purposes.
Mecanismo De Acción
The mechanism of action of Fmoc-(S)-2-amino-5-(4-fluorophenyl)pentanoic acid involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. The fluorophenyl group can interact with various molecular targets, influencing the biological activity of the resulting peptides. The compound’s unique structure allows it to participate in specific pathways and interactions, making it valuable in the design of bioactive peptides.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
Fmoc-(S)-2-amino-5-(4-fluorophenyl)pentanoic acid is unique due to its specific structure, which includes a longer carbon chain compared to similar compounds. This structural difference can influence the compound’s reactivity and interactions, making it suitable for specific applications in peptide synthesis and research.
Propiedades
Fórmula molecular |
C26H24FNO4 |
|---|---|
Peso molecular |
433.5 g/mol |
Nombre IUPAC |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(4-fluorophenyl)pentanoic acid |
InChI |
InChI=1S/C26H24FNO4/c27-18-14-12-17(13-15-18)6-5-11-24(25(29)30)28-26(31)32-16-23-21-9-3-1-7-19(21)20-8-2-4-10-22(20)23/h1-4,7-10,12-15,23-24H,5-6,11,16H2,(H,28,31)(H,29,30) |
Clave InChI |
KJWRTDHHQGWIHO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCC4=CC=C(C=C4)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


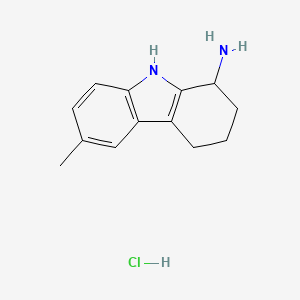


![[3-(2,2,2-Trifluoroethyl)phenyl]methanol](/img/structure/B12313207.png)
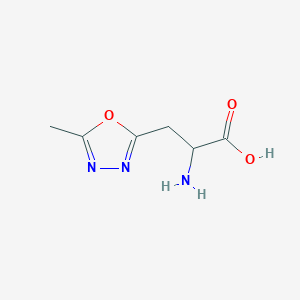

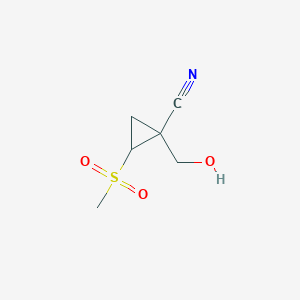
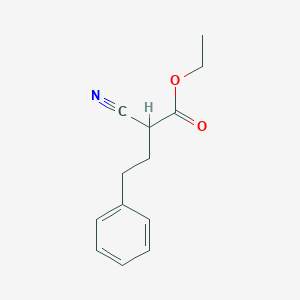
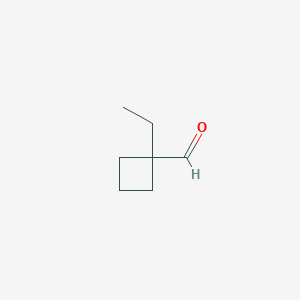
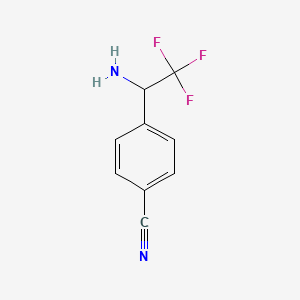
carbonyl]amino})amino}ethan-1-ol](/img/structure/B12313232.png)
![rac-[(1R,2S)-2-(dimethylamino)cyclopentyl]methanol, cis](/img/structure/B12313234.png)
![1-cyclopropyl-6-fluoro-7-(5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)-4-oxo-quinoline-3-carboxylic acid; methanesulfonic acid;Danofloxacin mesylate](/img/structure/B12313240.png)
